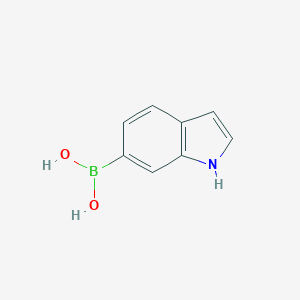
吲哚-6-硼酸
概述
描述
Indole-6-boronic acid is a chemical compound that is part of a broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them particularly useful in the field of supramolecular chemistry and in the development of sensors and separation materials. Indole-6-boronic acid, while not explicitly mentioned in the provided papers, can be inferred to share similar reactivity and applications as its close relative, 5-indolylboronic acid, which is discussed in the context of forming boronic esters with sugars in water .
Synthesis Analysis
The synthesis of indole derivatives can involve boronic acids as key intermediates or catalysts. For instance, boronic acid was used to catalyze a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, demonstrating the role of boronic acids in facilitating the formation of indole derivatives . Additionally, indole substituted twistane-like derivatives were synthesized from a reaction involving 2-quinonyl boronic acid, indicating the versatility of boronic acids in the synthesis of complex indole structures .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and diverse. For example, a novel heterocyclic compound synthesized from the reaction of indole with cyclohexanone in the presence of a Lewis acid, boron trifluoride diethyl etherate, was characterized by NMR and X-ray crystal structure analysis . This highlights the potential for indole-6-boronic acid to form structurally interesting compounds, although the specific molecular structure of indole-6-boronic acid is not detailed in the provided papers.
Chemical Reactions Analysis
Indole boronic acids participate in a variety of chemical reactions. The reversible formation of boronic esters with reducing sugars in water is a key reaction for 5-indolylboronic acid, which forms stronger Lewis acid boronates upon esterification . This reaction is significant as it can be monitored by fluorescence or 11B NMR spectroscopy and shows selectivity for oligosaccharides, which may also be relevant for indole-6-boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole boronic acids can be influenced by their interactions with other molecules. The binding constants for sugar-boronates of 5-indolylboronic acid increase with the chain length of maltodextrins, suggesting that the physical properties such as solubility and stability in water can be modulated by complex formation . The acceleration of product formation in the synthesis of α-sulfanyl-substituted indole-3-acetic acids by boronic acid catalysis indicates that the chemical reactivity of indole boronic acids can be significantly enhanced in the presence of suitable catalysts or promoters .
科学研究应用
合成和化学反应
吲哚-6-硼酸及其衍生物主要用于复杂的有机合成过程中。例如,通过涉及2-喹啉硼酸的反应合成了吲哚取代的扭烷类衍生物,导致氧化后形成笼状系统。这个过程突出了硼酸在异芳香系统中启用位选择性共轭加成和环加成的作用(Rojas-Martín等,2013)。同样,使用硼酸催化三组分反应合成了α-硫代取代吲哚-3-乙酸,展示了其激活羧酸中间体中α-羟基基团以加速产物形成的能力(Das et al., 2017)。
电分析应用
一项研究展示了硼掺杂金刚石电极用于吲哚-3-乙酸植物激素的电分析测定,突出了硼在增强化合物检测的电分析方法中的作用(Yardım & Erez,2010)。
含硼吲哚类似物
对“融合”BN吲哚,含硼吲哚类似物的研究揭示了它们独特的几何结构和电子性质。这些类似物具有与天然吲哚不同的光电性能,为材料科学和有机电子应用提供了新的途径(Abbey et al., 2011)。
催化和化合物合成
几项研究集中在使用硼酸衍生物在催化中,例如在铑催化的吲哚与芳基硼酸的C-H芳基化反应中,揭示了这些化合物在促进高产率和选择性的复杂化学转化中的潜力(Wang et al., 2015)。
传感器开发
硼酸在传感器技术中的作用,特别是在选择性荧光化学传感器的开发中,已经得到探索。这些传感器用于检测碳水化合物和生物活性物质,表明硼酸在生物分析和诊断应用中具有重要潜力(Huang et al., 2012)。
安全和危害
未来方向
The future of Indole-6-boronic acid and other boronic acids lies in their potential applications in various chemical reactions. For instance, the Suzuki-Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions to date . Improving atom economy, ease of preparation, and reducing their cost will be key features of any new developments .
属性
IUPAC Name |
1H-indol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHOIWRCCZGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376809 | |
| Record name | Indole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-6-boronic acid | |
CAS RN |
147621-18-9 | |
| Record name | Indole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indol-6-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


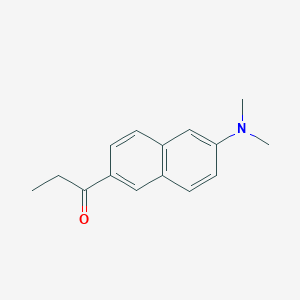
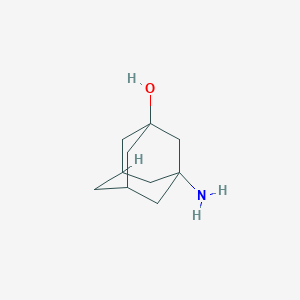
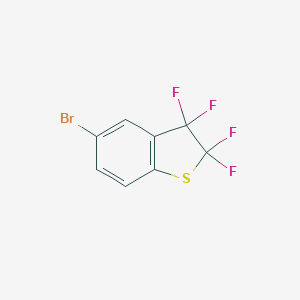
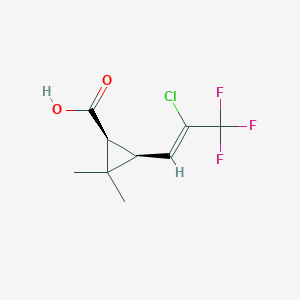
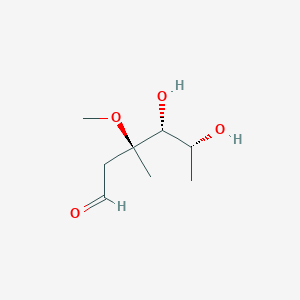
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
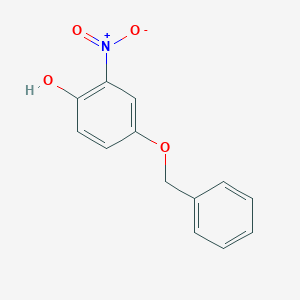
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
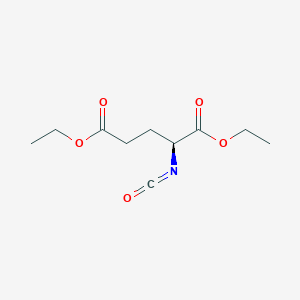
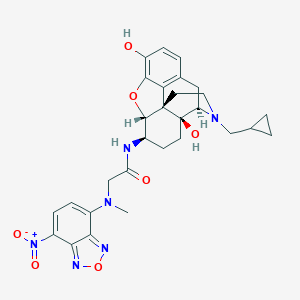
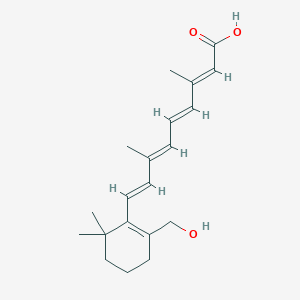
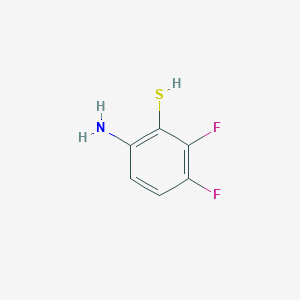
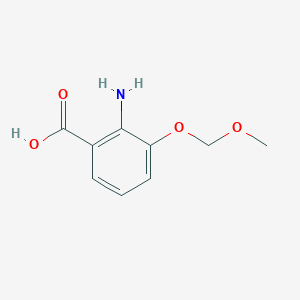
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)